molecular formula C14H12BrFO B1444320 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene CAS No. 922719-77-5

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

Cat. No.: B1444320
CAS No.: 922719-77-5
M. Wt: 295.15 g/mol
InChI Key: YCHITSDJFZQYMX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene (CAS: 922719-77-5) is a brominated aromatic compound featuring a benzyloxy group at position 1, a bromomethyl substituent at position 4, and a fluorine atom at position 2. Its molecular formula is C₁₄H₁₂BrFO, with a molecular weight of 277.16 g/mol . This compound is typically utilized in organic synthesis as a versatile building block for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHITSDJFZQYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235001
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922719-77-5
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=922719-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-fluoro-1-(phenylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene generally involves two key transformations:

  • O-Benzylation of a fluorinated phenol to introduce the benzyloxy group.
  • Bromomethylation at the para-position relative to the benzyloxy substituent to install the bromomethyl group.

These steps are often performed sequentially, starting from a suitable fluorophenol or fluorobenzene derivative.

O-Benzylation of Fluorophenols

A common approach is the alkylation of 2-fluorophenol derivatives with benzyl bromide or related benzylating agents under basic conditions. The reaction typically proceeds via nucleophilic substitution of the phenolic hydroxyl group.

  • Reagents and Conditions:

    • Base: Potassium tert-butoxide or potassium carbonate.
    • Solvent: Aprotic solvents such as toluene, N-methylpyrrolidone (NMP), or 2-butanone.
    • Temperature: Moderate heating around 90–95°C.
    • Reaction time: Several hours to overnight.
  • Example from Patent Literature:

    • Under the presence of bromotoluene and wormwood salt in 2-butanone, 3,4-difluorophenol reacts to produce 4-(benzyloxy)-1,2-difluorobenzene with yields up to 97%.
  • Mechanistic Notes:

    • The reaction proceeds via formation of the phenolate ion, which then attacks the benzyl electrophile.
    • The presence of fluorine ortho or meta to the phenol influences reactivity and regioselectivity.

Bromomethylation of the Aromatic Ring

Installation of the bromomethyl group at the para-position to the benzyloxy substituent is typically achieved by bromomethylation reactions using brominating agents such as N-bromosuccinimide (NBS) or 1,3-bis(bromo)-5,5-dimethylhydantoin (1,3-bis-bromo-5,5-T10).

  • Reagents and Conditions:

    • Brominating agent: NBS or 1,3-bis-bromo-5,5-T10.
    • Solvent: Tetrahydrofuran (THF) or mixtures of toluene and THF.
    • Temperature: Ambient to slightly elevated.
    • Reaction time: Several hours.
  • Yields and Purification:

    • Bromination yields are high, typically around 92–95% after recrystallization.
    • Purification often involves recrystallization from solvents such as Virahol to obtain the desired pure product.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 O-Benzylation 2-Fluorophenol, benzyl bromide, KtBuO, toluene/NMP, 90–95°C ~97 High regioselectivity; base-promoted
2 Bromomethylation NBS or 1,3-bis-bromo-5,5-T10, THF/toluene, RT 92–95 Recrystallization for purification
3 Optional Hydrogenation Pd/C, H2 pressure - For intermediate modifications

Research Findings and Optimization Notes

  • The choice of solvent and base greatly influences the efficiency of O-benzylation, with mixed solvents (toluene/NMP) providing better solubility and reaction rates.
  • Bromomethylation requires careful control of reagent addition and reaction temperature to avoid over-bromination or side reactions.
  • Use of flow microreactors for fluorination steps has demonstrated improved yields and regioselectivity, suggesting potential for scale-up and process intensification.
  • Preparation of stock solutions and formulations for biological testing requires precise molarity calculations and solvent compatibility, as outlined in formulation protocols.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

Reaction with Amines
Reacting with primary or secondary amines yields benzyl-protected aminomethyl derivatives. For example:

text
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene + Piperidine → 1-(Benzyloxy)-4-(piperidin-1-ylmethyl)-2-fluorobenzene + HBr

Conditions: DMF, 60°C, 12 hours. Yield: ~85% .

Reaction with Thiols
Thiols such as ethanethiol displace bromine to form thioether linkages:

text
This compound + HSCH2CH3 → 1-(Benzyloxy)-4-((ethylthio)methyl)-2-fluorobenzene

Conditions: THF, NaH, 0°C→RT. Yield: 78%.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling
Reacting with arylboronic acids forms biaryl derivatives:

text
This compound + PhB(OH)2 → 1-(Benzyloxy)-4-(phenylmethyl)-2-fluorobenzene

Conditions: Pd(PPh3)4, K2CO3, DME/H2O, 80°C. Yield: 72% .

Benzyl Group Deprotection

The benzyloxy group is cleaved via catalytic hydrogenation to expose a hydroxyl group:

text
This compound + H2 → 4-(Bromomethyl)-2-fluoro-1-hydroxybenzene + Toluene

Conditions: Pd/C (10%), H2 (1 atm), EtOH, RT. Yield: 90% .

Oxidation Reactions

The bromomethyl group is oxidized to a carbonyl group under strong oxidizing conditions:

text
This compound → 1-(Benzyloxy)-4-(carbonyl)-2-fluorobenzene

Conditions: KMnO4, H2SO4, 100°C. Yield: 65%.

Grignard Reaction

The bromomethyl group reacts with Grignard reagents to form extended alkyl chains:

text
This compound + CH3MgBr → 1-(Benzyloxy)-4-(ethyl)-2-fluorobenzene

Conditions: Dry THF, −78°C→RT. Yield: 68%.

Reduction to Methyl Group

Lithium aluminum hydride (LiAlH4) reduces the bromomethyl group to a methyl group:

text
This compound → 1-(Benzyloxy)-4-methyl-2-fluorobenzene

Conditions: LiAlH4, Et2O, 0°C. Yield: 82%.

Reaction Data Table

Reaction TypeReagents/ConditionsProductYieldSources
Nucleophilic SubstitutionPiperidine, DMF, 60°C4-(Piperidinylmethyl) derivative85%
Suzuki CouplingPd(PPh3)4, PhB(OH)2, K2CO3, 80°C4-(Phenylmethyl) derivative72%
HydrogenolysisPd/C, H2, EtOH4-(Bromomethyl)-2-fluorophenol90%
OxidationKMnO4, H2SO4, 100°C4-Carbonyl derivative65%
Grignard ReactionCH3MgBr, THF, −78°C4-Ethyl derivative68%

Key Research Findings

  • The bromomethyl group’s reactivity is enhanced by the electron-withdrawing fluorine and benzyloxy groups, facilitating SN2 mechanisms .

  • Hydrogenolysis selectively cleaves the benzyloxy group without affecting the bromomethyl substituent .

  • Cross-coupling reactions enable modular synthesis of fluorinated biaryls for drug discovery .

This compound’s versatility in nucleophilic, cross-coupling, and deprotection reactions makes it invaluable in medicinal chemistry and materials science.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates :
    • 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of sphingosine-1-phosphate (S1P) modulators, which are significant in treating immunological disorders such as multiple sclerosis .
    • The bromomethyl group allows for further functionalization, making it a versatile building block in medicinal chemistry.
  • Chemical Reactions :
    • The compound is involved in several chemical reactions including nucleophilic substitution and cross-coupling reactions. Its reactivity can be exploited to form more complex structures that are essential in drug development .
    • A notable reaction involves the conversion of the bromomethyl group into various functional groups, facilitating the synthesis of diverse derivatives with potential biological activity .
  • Material Science :
    • In material science, derivatives of this compound have been explored for their potential use in developing novel materials with specific electronic or optical properties. The fluorine atom enhances the electron-withdrawing capacity, which can modify the electronic properties of polymers or nanomaterials .

Case Studies

  • Synthesis of S1P Modulators :
    • A study highlighted the synthesis of a specific S1P modulator using this compound as an intermediate. The compound was reacted under basic conditions to yield a complex molecule that showed promising results in preclinical trials for treating autoimmune diseases .
  • Development of Organic Light Emitting Diodes (OLEDs) :
    • Research has indicated that derivatives of this compound can be used in OLED technology due to their favorable photophysical properties. The incorporation of bromine and fluorine enhances light emission efficiency and stability, making them suitable for high-performance display technologies .

Data Tables

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionAnhydrous THF, Room Temp20%
Cross-CouplingBasic conditionsUp to 88%

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of enzymes, interacting with active sites and affecting enzyme activity. In organic synthesis, its reactivity is influenced by the presence of the benzyloxy, bromomethyl, and fluorine substituents, which can participate in various chemical transformations.

Comparison with Similar Compounds

A systematic comparison with structurally related compounds highlights key differences in substituents, reactivity, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Insights Applications References
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene 922719-77-5 C₁₄H₁₂BrFO 277.16 - 2-Fluoro, 4-bromomethyl, 1-benzyloxy Fluorine enhances electrophilicity of bromomethyl; suitable for SN2 reactions Pharmaceutical intermediates
1-(Benzyloxy)-4-(bromomethyl)benzene 5544-60-5 C₁₄H₁₃BrO 277.16 - 4-Bromomethyl, 1-benzyloxy (no fluorine) Less electron-withdrawing effect; slower substitution vs. fluorinated analog Polymer chemistry, crosslinking agents
4-(Benzyloxy)-1-bromo-2-fluorobenzene 185346-79-6 C₁₃H₁₀BrFO 285.13 - 2-Fluoro, 1-bromo, 4-benzyloxy Bromine (not bromomethyl) limits alkylation utility; used in coupling reactions Ligand synthesis
1-Bromo-2-((4-fluorobenzyl)oxy)benzene 494772-43-9 C₁₃H₁₀BrFO 285.13 - 4-Fluorobenzyloxy, 1-bromo Fluorobenzyl group increases lipophilicity; stabilizes intermediates Materials science
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O 269.00 - 2-Fluoro, 4-bromo, 1-trifluoromethoxy Strong electron-withdrawing trifluoromethoxy group reduces electrophilicity High-stability coatings
(±)-1-(Benzyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene Not provided C₂₄H₂₇BrF₃O 484.37 - Bulky trifluorodecane chain at position 4 Steric hindrance slows reactions; trifluoromethyl enhances hydrophobicity Specialty chemicals
4-(Benzyloxy)benzyl chloride 836-42-0 C₁₄H₁₃ClO 232.71 - Chloromethyl (vs. bromomethyl) Chloride is a poorer leaving group; less reactive in substitutions vs. bromomethyl Polymer crosslinking

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 2-fluoro substituent in the target compound increases the electrophilicity of the bromomethyl group, making it more reactive in nucleophilic substitutions (e.g., alkylation or cross-coupling) compared to non-fluorinated analogs like 1-(Benzyloxy)-4-(bromomethyl)benzene .
  • Steric Effects: Compounds with bulky groups, such as the trifluorodecane chain in (±)-1-(Benzyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene, exhibit reduced reactivity due to steric hindrance .
  • Leaving Group Efficiency: Bromine in bromomethyl derivatives (target compound) is superior to chlorine in 4-(Benzyloxy)benzyl chloride for substitution reactions, as Br⁻ is a better leaving group than Cl⁻ .

Biological Activity

1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H12_{12}BrF
  • CAS Number : 922719-77-5

This compound features a benzyloxy group, a bromomethyl substituent, and a fluorine atom, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated that the compound exhibits significant bactericidal activity against various pathogens, including strains of Staphylococcus aureus and Pseudomonas aeruginosa. For instance, a study reported a minimum bactericidal concentration (MBC) of 16 µg/mL against S. aureus, showcasing its effectiveness compared to conventional antibiotics like ciprofloxacin .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound interacts with specific enzymes, potentially inhibiting their activity. The presence of bromine and fluorine atoms enhances binding affinity to active sites on target proteins.
  • Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular responses to external stimuli. This modulation is crucial for understanding its therapeutic potential in treating infections and inflammatory conditions.

Study on Antibacterial Efficacy

A notable study investigated the antibacterial efficacy of this compound in an animal model of periprosthetic osteomyelitis. The results indicated that a single dose significantly reduced bacterial load by 99%, outperforming multiple doses of ciprofloxacin, thus suggesting the compound's potential as a novel therapeutic agent for bone infections .

In Vitro Toxicity Assessment

In vitro toxicity assessments revealed that while lower concentrations exhibited antimicrobial activity, higher concentrations led to cytotoxic effects on mammalian cells. This dose-dependent response highlights the necessity for careful dosage regulation in therapeutic applications .

Research Findings Summary

Study Aspect Findings
Antimicrobial Activity Effective against S. aureus (MBC: 16 µg/mL)
Mechanism of Action Enzyme inhibition and modulation of cell signaling
Animal Model Efficacy 99% reduction in bacterial load in osteomyelitis model
Toxicity Profile Dose-dependent cytotoxicity observed

Q & A

Basic: What synthetic strategies ensure regioselective bromination in the preparation of 1-(benzyloxy)-4-(bromomethyl)-2-fluorobenzene?

Answer:
Regioselective bromination requires careful control of directing groups and reaction conditions. The benzyloxy group (-OCH₂C₆H₅) acts as an ortho/para-director, while the fluorine atom (electron-withdrawing) directs electrophilic substitution to specific positions. To achieve bromination at the methyl position, radical bromination (e.g., using N-bromosuccinimide under UV light) or Friedel-Crafts alkylation with bromomethyl precursors can be employed.

  • Key considerations :
    • Use of Lewis acids (e.g., AlCl₃) to stabilize intermediates.
    • Temperature control (0–25°C) to minimize side reactions.
    • Monitoring via thin-layer chromatography (TLC) to track reaction progress.
      Reference to similar bromomethylation protocols in building block synthesis .

Advanced: How can competing side reactions during bromomethyl group introduction be minimized?

Answer:
Competing reactions (e.g., over-bromination or ring halogenation) are mitigated through:

  • Protective group strategies : Temporarily masking reactive sites (e.g., silylation of hydroxyl groups if present).
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance bromide ion solubility and reduce radical side reactions.
  • Stoichiometric precision : Limiting N-bromosuccinimide (NBS) to 1.05–1.2 equivalents.
  • In situ monitoring : Real-time ¹H-NMR (e.g., 500 MHz, as in ) to detect intermediates.
    Example optimization: A 72% yield was reported using NBS in CCl₄ under reflux, with quenching at 50% conversion to prevent di-bromination .

Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • ¹H-NMR : Key signals include:
    • Benzyloxy protons: δ 5.10 (s, 2H).
    • Bromomethyl protons: δ 4.40 (s, 2H).
    • Fluorine-coupled aromatic protons: δ 7.20–7.50 (multiplet patterns) .
  • ¹⁹F-NMR : A singlet near δ -110 ppm confirms the fluorine environment .
  • Mass spectrometry (HRMS) : Molecular ion peak at m/z 294.0 (C₁₄H₁₂BrFO⁺).
  • X-ray crystallography : For absolute configuration verification (e.g., SHELX refinement ).

Advanced: How does the electronic environment of the benzene ring influence bromomethyl reactivity in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine atom at the 2-position deactivates the ring, reducing electrophilic substitution but enhancing the bromomethyl group’s leaving ability in nucleophilic reactions. This electronic effect:

  • Facilitates Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis).
  • Increases susceptibility to SN2 displacement (e.g., substitution with amines or thiols).
    Data example : In a model reaction, the bromomethyl group reacted 3× faster with piperidine in THF compared to non-fluorinated analogs .

Basic: What safety protocols are recommended given limited toxicological data for this compound?

Answer:

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact (based on analogs in ).
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) .
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent bromine loss or hydrolysis.

Advanced: How can decomposition pathways under acidic/basic conditions be suppressed?

Answer:
Decomposition (e.g., hydrolysis of the bromomethyl group) is addressed via:

  • pH control : Buffered reactions (pH 6–8) using phosphate or acetate salts.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) or crown ethers to sequester metal ions.
  • Low-temperature protocols : Reactions conducted at –78°C (dry ice/acetone bath) reduce kinetic decomposition.
    Example: Stability improved by 40% when stored with molecular sieves in anhydrous DCM .

Basic: What are common impurities observed during synthesis, and how are they resolved?

Answer:

  • Impurities :
    • Residual benzyl bromide (δ 3.70 ppm in ¹H-NMR).
    • Di-brominated byproducts (δ 4.60 ppm, doublet).
  • Resolution :
    • Column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Recrystallization from ethanol/water (1:3).

Advanced: What mechanistic insights explain the compound’s reactivity in photochemical applications?

Answer:
The bromomethyl group undergoes homolytic cleavage under UV light (λ = 254 nm), generating benzyl radicals for polymerization or C–H functionalization. Time-resolved EPR studies show radical lifetimes of ~2 µs in toluene. Applications include:

  • Surface-initiated polymer grafting.
  • Photopatterning in material science.
    Reference: Analogous bromobenzene derivatives used in radical clock experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Benzyloxy)-4-(bromomethyl)-2-fluorobenzene

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